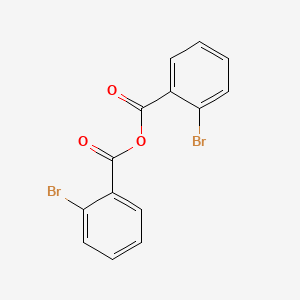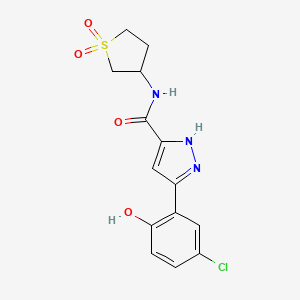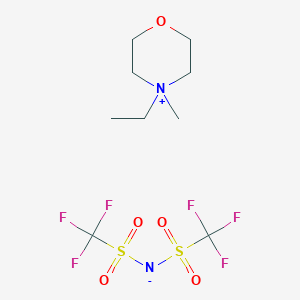
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophène-3-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui combine un groupe dioxidotetrahydrothiophényle avec une partie chromene carboxamide, ce qui en fait un sujet intéressant pour la recherche en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-(1,1-dioxidotetrahydrothiophène-3-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de l’intermédiaire dioxidotetrahydrothiophényle, suivi de son couplage avec le précurseur chromene carboxamide. Les réactifs courants utilisés dans ces réactions comprennent divers acides, bases et solvants pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie synthétique pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,1-dioxidotetrahydrothiophène-3-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, modifiant potentiellement sa réactivité et ses propriétés.
Substitution : Diverses réactions de substitution peuvent se produire, où un groupe fonctionnel est remplacé par un autre, permettant la modification de la structure du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner un dérivé plus fortement oxydé, tandis que la réduction peut produire une forme plus réduite du composé. Les réactions de substitution peuvent donner lieu à une grande variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, servant d’intermédiaire polyvalent en synthèse organique.
Biologie : Sa structure unique peut lui permettre d’interagir avec des molécules biologiques de manière spécifique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où ses propriétés chimiques spécifiques sont bénéfiques.
Industrie : En science des matériaux, le composé pourrait être utilisé pour développer de nouveaux matériaux avec des propriétés uniques, telles qu’une stabilité ou une réactivité améliorée.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: In material science, the compound might be used to develop new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action de N-(1,1-dioxidotetrahydrothiophène-3-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, où le composé se lie et module leur activité. Les voies impliquées pourraient inclure la transduction du signal, les processus métaboliques ou d’autres fonctions cellulaires, selon l’application spécifique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-méthyl-1H-pyrazol-5-yl)acétamide :
N-(1,1-dioxidotetrahydrothiophène-3-yl)-1-éthyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide : Un autre composé apparenté avec une structure de base similaire mais des groupes fonctionnels différents.
Unicité
N-(1,1-dioxidotetrahydrothiophène-3-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H17NO5S/c1-9-3-4-12-13(18)7-14(22-15(12)10(9)2)16(19)17-11-5-6-23(20,21)8-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,17,19) |
Clé InChI |
SOMGBDVOWFGCKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3CCS(=O)(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)



![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)

![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)


![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

